(Cys47)-HIV-1 tat (47-57) peptide sequence and structure
(Cys47)-HIV-1 tat (47-57) peptide sequence and structure
An In-depth Technical Guide on the (Cys47)-HIV-1 Tat (47-57) Peptide
This guide provides a comprehensive overview of the (Cys47)-HIV-1 Tat (47-57) peptide, a synthetic derivative of the protein transduction domain of the HIV-1 Tat protein. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its sequence, structure, experimental protocols, and role in cellular signaling pathways.
Peptide Sequence and Core Concepts
The HIV-1 Tat (Trans-Activator of Transcription) protein is essential for viral replication.[1] A specific region within this protein, the basic domain spanning residues 47-57, is known as the Protein Transduction Domain (PTD). This domain is responsible for the protein's ability to translocate across cellular membranes, a property leveraged for drug delivery applications.[2][3][4][5]
The standard sequence for the HIV-1 Tat (47-57) peptide is: H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-OH [4][6]
The subject of this guide, (Cys47)-HIV-1 Tat (47-57) , is a modified version where the N-terminal Tyrosine (Tyr) at position 47 is substituted with a Cysteine (Cys). This substitution provides a reactive thiol group for conjugation to various cargo molecules, such as nanoparticles, fluorescent dyes, or therapeutic agents, without significantly compromising its cell-penetrating ability.[7][8]
The sequence for (Cys47)-HIV-1 Tat (47-57) is: H-Cys-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-OH [7]
Structural Properties
The structure of the Tat basic domain is highly dependent on its environment. While the full Tat protein is largely unstructured, the 47-57 region can adopt distinct conformations.[9][10] Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy have been pivotal in elucidating its structural tendencies.[11][12][13]
Studies on hybrid peptides containing the Tat basic domain indicate that in an unliganded state in solution, it forms a stable alpha-helix.[11][12][13] However, when bound to its biological target, the trans-activation response (TAR) RNA element, the peptide adopts a more extended structure to facilitate electrostatic interactions with the RNA phosphate (B84403) backbone.[14]
Table 1: Summary of Quantitative Structural Data for HIV-1 Tat (47-57) Peptide Analogues
| Parameter | Method | Condition | Finding | Reference |
| Secondary Structure | Circular Dichroism (CD) & 2D NMR | Unliganded, in solution | The basic domain forms a stable alpha-helix. | [11][12] |
| Secondary Structure | Vacuum UV Circular Dichroism (VUV-CD) | Bound to TAR RNA | The peptide (residues 47-58) adopts an extended structure. | [14] |
| Inter-atomic Distance | Solid-State REDOR NMR | Bound to TAR RNA | The distance between U23 and A27 of TAR changes from 10.3 Å to 6.6 Å upon peptide binding, indicating significant RNA conformational change. | [15] |
| Molecular Weight | Mass Spectrometry | N/A | 1499.8 g/mol | [7][16] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and analysis of the (Cys47)-HIV-1 Tat (47-57) peptide. The following protocols are synthesized from multiple cited research articles.
Peptide Synthesis and Purification
The peptide is typically synthesized using automated solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethoxycarbonyl) chemistry.[12][17][18]
Protocol for Microwave-Assisted Fmoc SPPS:
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).
-
Amino Acid Coupling: Activate and couple the appropriate Fmoc-protected amino acids sequentially. For each coupling step, use a solution of the Fmoc-amino acid, a coupling reagent (e.g., HBTU/HOBt), and a base (e.g., DIPEA) in DMF. Microwave irradiation at 60°C can be used to shorten reaction times and improve efficiency.[17]
-
Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Monitoring: Monitor the completion of each reaction using a qualitative method like the Kaiser test.[17]
-
Cleavage and Deprotection: Once the full peptide sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).[15]
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[12]
-
Verification: Confirm the purity and identity of the final product by analytical RP-HPLC and mass spectrometry.
Structural Analysis Protocols
Circular Dichroism (CD) Spectroscopy Protocol:
-
Sample Preparation: Dissolve the lyophilized peptide in the desired buffer (e.g., 10 mM phosphate buffer, pH 7.2). Prepare samples at a concentration of approximately 50-100 µM.[18]
-
Instrument Setup: Use a CD spectropolarimeter with a quartz cuvette (e.g., 1 mm path length).
-
Data Acquisition: Record CD spectra from approximately 190 nm to 260 nm at a controlled temperature (e.g., 25°C). Average multiple scans (e.g., 10-20 scans) to improve the signal-to-noise ratio.[12]
-
Data Processing: Subtract the spectrum of the buffer blank from the sample spectrum. Convert the raw data (millidegrees) to mean residue ellipticity [θ].
-
Analysis: Analyze the resulting spectrum using deconvolution software to estimate the percentages of secondary structure elements (α-helix, β-sheet, random coil).
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol:
-
Sample Preparation: Dissolve the peptide in a 90% H₂O / 10% D₂O mixture to a concentration of approximately 350 µM to avoid aggregation. Adjust the pH as needed (e.g., pH 3.1).[12]
-
Data Acquisition: Collect two-dimensional NMR data on a high-field NMR spectrometer (e.g., 600 MHz).[12] Key experiments include:
-
TOCSY (Total Coherence Transfer Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance constraints for structure calculation.
-
-
Resonance Assignment: Assign the proton resonances to specific atoms in the peptide sequence.
-
Structure Calculation: Use the distance constraints derived from NOESY cross-peaks to calculate a family of 3D structures that are consistent with the experimental data using molecular dynamics and simulated annealing algorithms.[12]
Biological Activity and Signaling Pathways
The primary biological function of the Tat protein is the potent activation of HIV-1 gene transcription.[1] The basic domain (47-57) is critical for this process through its interaction with TAR RNA. Beyond this, extracellular Tat protein can modulate various host cell signaling pathways, contributing to HIV pathogenesis.[19]
Transcriptional Activation via Tat-TAR Interaction
The canonical function of Tat is to overcome transcriptional pausing of RNA Polymerase II (RNAP II).[10] This process is central to efficient viral gene expression.
Mechanism:
-
Initiation: Host transcription factors recruit RNAP II to the HIV-1 promoter (the Long Terminal Repeat, LTR), initiating transcription.
-
TAR Formation: As transcription begins, the first 59 nucleotides of the nascent viral RNA fold into a stable stem-loop structure known as TAR.[15]
-
Tat Binding: The Tat protein, specifically its arginine-rich basic domain (residues 47-57), binds to the bulge region of the TAR RNA.[20][21]
-
P-TEFb Recruitment: Tat then recruits the host's Positive Transcription Elongation Factor b (P-TEFb) complex, which consists of Cyclin T1 and Cyclin-dependent kinase 9 (CDK9).[20]
-
Elongation: CDK9, a kinase, phosphorylates the C-terminal domain (CTD) of RNAP II and other negative elongation factors. This hyperphosphorylation converts RNAP II into a highly processive form, leading to robust elongation and the transcription of the full-length viral genome.
Modulation of Host Cell Signaling
Extracellular Tat protein can be taken up by bystander cells and can interact with cell surface receptors, activating downstream signaling cascades that contribute to AIDS-associated pathologies like Kaposi's sarcoma.[22]
Activation of the Ras/ERK MAPK Pathway:
-
Binding: Tat protein binds to integrin receptors (e.g., α5β1 and αvβ3) on the surface of endothelial cells via its RGD (Arg-Gly-Asp) motif (note: this is a different domain from the 47-57 basic region).[22]
-
Adaptor Recruitment: This binding leads to the phosphorylation of the adaptor protein Shc. Phosphorylated Shc recruits the Grb2-SOS complex to the plasma membrane.
-
Ras Activation: The SOS protein, a guanine (B1146940) nucleotide exchange factor, activates the small GTPase Ras by promoting the exchange of GDP for GTP.
-
MAPK Cascade: Activated Ras initiates a phosphorylation cascade, activating Raf, which in turn phosphorylates and activates MEK. MEK then phosphorylates and activates ERK1/2 (extracellular signal-regulated kinases).
-
Cell Cycle Progression: Activated ERK translocates to the nucleus and phosphorylates transcription factors that promote the expression of genes required for cell cycle progression from G1 to S phase, stimulating cell growth.[22]
References
- 1. The HIV-1 Tat protein has a versatile role in activating viral transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. TAT (47-57) peptide - Cell-penetrating peptide - SB-PEPTIDE [sb-peptide.com]
- 4. jpt.com [jpt.com]
- 5. HIV-1 tat Protein (47-57) peptide [novoprolabs.com]
- 6. HIV-1 Tat Protein (47-57) | C64H118N32O14 | CID 25080835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (Cys47)-HIV-1 Tat Protein (47-57) - Creative Biolabs [creative-biolabs.com]
- 8. HIV tat 47-57, Cys (000-001-M48) | Rockland [rockland.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. NMR structure of a biologically active peptide containing the RNA-binding domain of human immunodeficiency virus type 1 Tat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. NMR structure of a biologically active peptide containing the RNA-binding domain of human immunodeficiency virus type 1 Tat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mds.marshall.edu [mds.marshall.edu]
- 15. Monitoring tat peptide binding to TAR RNA by solid-state 31P–19F REDOR NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. (Cys47)-HIV-1 Tat Protein (47-57) - CD Bioparticles [cd-bioparticles.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Interaction of the Protein Transduction Domain of HIV-1 TAT with Heparan Sulfate: Binding Mechanism and Thermodynamic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tat is a multifunctional viral protein that modulates cellular gene expression and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The HIV-1 Tat protein: mechanism of action and target for HIV-1 cure strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. HIV-1 Tat amino acid residues that influence Tat-TAR binding affinity: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. HIV-1 Tat Regulates Endothelial Cell Cycle Progression via Activation of the Ras/ERK MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
